molecular formula C10H10ClF2NO2 B14126039 2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide

2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide

Katalognummer: B14126039
Molekulargewicht: 249.64 g/mol
InChI-Schlüssel: GFVMGJAHCMKMAC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide is an organic compound with a complex structure that includes chloro, difluoro, and methoxyphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide typically involves multiple steps. One common method is the reaction of 2-chloro-2,2-difluoroacetamide with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Wissenschaftliche Forschungsanwendungen

2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The chloro and difluoro groups can participate in various interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s biological activity. The methoxyphenyl group can also contribute to the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-chloro-2,2-difluoro-N-(2-hydroxyphenyl)acetamide
  • N-(4-methoxyphenyl)acetamide
  • 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine

Uniqueness

2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide is unique due to the presence of both chloro and difluoro groups, which impart distinct chemical properties

Eigenschaften

Molekularformel

C10H10ClF2NO2

Molekulargewicht

249.64 g/mol

IUPAC-Name

2-chloro-2,2-difluoro-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C10H10ClF2NO2/c1-16-8-4-2-7(3-5-8)6-14-9(15)10(11,12)13/h2-5H,6H2,1H3,(H,14,15)

InChI-Schlüssel

GFVMGJAHCMKMAC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)CNC(=O)C(F)(F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.